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Abstract
Daporinad (also known as FK866 or APO866) is a highly potent and specific, non-competitive

inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the

salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By

depleting intracellular NAD+ pools, Daporinad disrupts cellular metabolism and redox balance,

leading to energy crisis and ultimately, cell death, particularly in highly metabolic cancer cells.

[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of

Daporinad, including its mechanism of action, preclinical data, and detailed experimental

protocols. The information is intended to serve as a valuable resource for researchers and

professionals involved in the fields of oncology, metabolism, and drug development.

Mechanism of Action
Daporinad exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1]

This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide

(NMN), a critical step in the NAD+ salvage pathway.[5] The subsequent depletion of the

essential coenzyme NAD+ disrupts numerous cellular processes that are dependent on it,

including:

Cellular Respiration: NAD+ is a crucial cofactor for key enzymes in glycolysis, the

tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1]
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DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes

critical for DNA repair mechanisms.

Signaling Pathways: NAD+-dependent enzymes like sirtuins play a vital role in regulating

various signaling pathways involved in cell survival, stress response, and metabolism.[5]

The profound depletion of NAD+ in highly proliferative cancer cells, which often exhibit an

elevated reliance on the salvage pathway, leads to metabolic catastrophe and apoptotic or

necrotic cell death.[2]

Quantitative Data
In Vitro Potency
Daporinad is a potent inhibitor of NAMPT, with a reported half-maximal inhibitory concentration

(IC50) of 0.09 nM in a cell-free enzymatic assay.[6] Its cytotoxic activity has been evaluated

across a range of cancer cell lines.

Cell Line Cancer Type IC50 (µM)

A panel of 196 cancer cell lines Various Median: 0.014379

A panel of 389 cancer cell lines Various Median: 0.021893

HepG2 Hepatocellular Carcinoma ~3 µM (Growth Inhibition)

Table 1: In Vitro Activity of Daporinad in Various Cancer Cell Lines.[1][3]

Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies of Daporinad have been conducted in mice following intravenous (IV)

administration. The table below summarizes key pharmacokinetic parameters.[1][7]
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Dose
(mg/kg, IV)

Cmax
(ng/mL)

T1/2 (h)
AUC
(ng·h/mL)

Clearance
(L/h/kg)

Volume of
Distribution
(Vss, L/kg)

5 2,780 ± 340 1.1 ± 0.1 1,210 ± 120 4.2 ± 0.4 3.9 ± 0.3

10 6,230 ± 890 1.2 ± 0.1 2,890 ± 350 3.5 ± 0.4 3.6 ± 0.2

30
21,500 ±

2,100
1.5 ± 0.2

12,300 ±

1,500
2.5 ± 0.3 2.9 ± 0.2

Table 2: Pharmacokinetic Parameters of Daporinad in Mice Following Intravenous

Administration.[1][7]

Signaling Pathways
Daporinad, through its inhibition of NAMPT and subsequent depletion of NAD+, modulates

several key signaling pathways implicated in cancer progression and cellular homeostasis.

NAMPT and TGF-β Signaling
NAMPT has been shown to positively regulate the Transforming Growth Factor-β (TGF-β)

signaling pathway. Overexpression of NAMPT can increase the expression of key components

of this pathway, including Smad2, Smad3, and Smad4, and promote the secretion of TGF-β1.

[8] Conversely, inhibition of NAMPT with Daporinad can be expected to downregulate this

pathway, which is often dysregulated in cancer to promote cell growth, invasion, and

metastasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1663336?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954816/
https://pubmed.ncbi.nlm.nih.gov/35335372/
https://www.benchchem.com/product/b1663336?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7802777/
https://www.benchchem.com/product/b1663336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Daporinad NAMPT

NAD+

TGF-β1

 promotes
secretion

TGF-β Receptor p-Smad2/3

Smad Complex

Smad4

Target Gene
Expression

Nucleus

Click to download full resolution via product page

NAMPT-TGF-β Signaling Pathway

NAMPT and NF-κB Signaling
Extracellular NAMPT (eNAMPT) can act as a cytokine and activate the Nuclear Factor-kappa B

(NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[9] This activation

is often mediated through Toll-like receptor 4 (TLR4).[4] By inhibiting NAMPT, Daporinad may

attenuate pro-inflammatory and pro-survival signaling mediated by NF-κB.
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The activity of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, is tightly linked to the

intracellular NAD+ pool maintained by NAMPT.[5] SIRT1 plays a crucial role in regulating

cellular metabolism, stress resistance, and longevity by deacetylating a wide range of protein

targets. By depleting NAD+, Daporinad inhibits SIRT1 activity, which can have profound

effects on cellular function and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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